7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 27726-35-8) is a cephalosporin-derived β-lactam antibiotic. Its molecular formula is C₁₆H₁₇N₃O₄S, with a molar mass of 347.39 g/mol. The compound features a bicyclo[4.2.0]oct-2-ene core, characteristic of cephalosporins, with a 3-methyl substituent and a 7β-side chain comprising a 2-amino-2-phenylacetyl group. Predicted physical properties include a density of 1.50 g/cm³, boiling point of 727.4°C, and pKa of 3.12, suggesting moderate solubility in aqueous environments . This structure confers β-lactamase stability and antibacterial activity, particularly against Gram-positive organisms, though its spectrum is narrower compared to later-generation cephalosporins .
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
InChI Key |
GAMHLNJQISGSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of cysteine with a suitable aldehyde to form the thiazolidine ring.
Beta-Lactam Ring Formation: The thiazolidine intermediate undergoes cyclization with an acyl chloride to form the beta-lactam ring.
Acylation: The final step involves the acylation of the beta-lactam ring with 2-amino-2-phenylacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups in the beta-lactam ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and stability, providing insights into the behavior of beta-lactam antibiotics. It serves as a model compound for developing new antibiotics with improved efficacy and resistance profiles.
Biology
Biologically, it is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. Researchers use it to understand how bacteria develop resistance to beta-lactam antibiotics and to design inhibitors that can overcome this resistance.
Medicine
Medically, this compound is crucial in treating bacterial infections, particularly those caused by Gram-positive bacteria. It is used in developing new antibiotics that are effective against resistant strains.
Industry
In the pharmaceutical industry, it is used in the large-scale production of antibiotics. Its synthesis and modification are essential for producing drugs that meet regulatory standards and therapeutic needs.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cephalosporins share the bicyclo[4.2.0]oct-2-ene nucleus but differ in substituents at positions 3 and 7, which critically influence antibacterial spectrum, pharmacokinetics, and resistance profiles. Below is a detailed comparison:
Structural and Functional Variations
Key Findings
Chloro (cefaclor) enhances chemical stability and extends antibacterial coverage to include Haemophilus influenzae and Moraxella catarrhalis . Tetrazolylthio (SQ 14,359) improves β-lactamase resistance and Gram-negative activity, particularly against Enterobacteriaceae .
R7 Side Chain Modifications: The 2-amino-2-phenylacetyl group (target compound, cefaclor) prioritizes Gram-positive targets (e.g., Staphylococcus aureus) but is vulnerable to enzymatic degradation. Thienylureidoacetyl (SQ 14,359) introduces steric hindrance, reducing β-lactamase affinity and expanding activity to include Pseudomonas aeruginosa . 7-Methoxy groups (SQ 14,359) further stabilize the β-lactam ring against hydrolysis .
Synthetic Approaches: The target compound is synthesized via acylation of 7β-aminocephalosporanic acid (7-ACA) derivatives under mild conditions . SQ 14,359 employs a novel 2-aminooxazolone intermediate for side-chain coupling, achieving high yields and stereochemical retention .
Biological Activity
The compound 7-[(2-amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known by its CAS number 49586-46-1 , is a thiazolidine derivative with significant potential in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on antimicrobial efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₄N₂O₄S
- Molecular Weight : 302.33 g/mol
- CAS Number : 49586-46-1
The unique bicyclic structure contributes to its biological activity, particularly through interactions with bacterial enzymes.
Antimicrobial Efficacy
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.15 |
These results indicate a strong potential for this compound as a therapeutic agent in treating infections caused by these pathogens.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways. The compound interacts with key enzymes such as:
- MurD : involved in peptidoglycan biosynthesis.
- DNA gyrase : crucial for DNA replication.
Molecular docking studies suggest that the compound forms stable interactions within the active sites of these enzymes, leading to effective inhibition.
Study 1: Efficacy Against Clinical Strains
A clinical study evaluated the efficacy of this compound against clinical strains of E. coli and P. aeruginosa isolated from infected patients. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
Study 2: Toxicity Assessment
In vitro toxicity assessments were conducted using human cell lines (HaCat and BALB/c 3T3). The findings showed that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile with low cytotoxicity (IC₅₀ > 100 µg/mL), suggesting its potential for therapeutic use without significant adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
